molecular formula C14H13N3O B2598206 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338673-81-6

2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2598206
CAS No.: 1338673-81-6
M. Wt: 239.278
InChI Key: DIVQGKHFDYIVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338673-81-6) is a high-purity synthetic organic compound provided for research purposes. This compound belongs to the pyrazolopyrazinone chemical class, which has demonstrated significant potential in biomedical research, particularly in oncology and neuroscience. Researchers have identified analogs of this core structure as promising scaffolds in drug discovery. In oncology research, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown potent antiproliferative effects against lung cancer cell lines, including A549 human lung adenocarcinoma cells . Structure-activity relationship (SAR) studies indicate that specific substituents on the phenyl ring, such as the 2,4-dimethyl pattern present in this compound, can significantly influence biological activity . Beyond oncology applications, recent research has explored related pyrazolopyrazinone compounds as brain-penetrant positive allosteric modulators of GluN2A-containing NMDA receptors, suggesting potential relevance for neuroscience investigations targeting psychiatric and neurological conditions . Additionally, certain dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as cyclic products or potential prodrug forms of β-amidomethyl vinyl sulfone cysteine protease inhibitors with antiviral applications . This compound is provided with a documented purity of ≥95% and should be stored at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-4-11(10(2)7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVQGKHFDYIVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CNC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrazine-4-one derivatives, while reduction may produce pyrazolo[1,5-a]pyrazine-4-ol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:

  • A study tested a series of pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects. The combination of certain pyrazole derivatives with doxorubicin showed a synergistic effect, enhancing the overall efficacy against cancer cells .
  • Another investigation into pyrazole compounds emphasized their ability to inhibit human dihydroorotate dehydrogenase (DHODH), a target for anticancer therapies .

Anti-inflammatory Properties

Pyrazole derivatives have been explored for their anti-inflammatory effects:

  • Inhibition of inflammatory pathways was observed in some studies, suggesting that these compounds could serve as potential treatments for inflammatory diseases .

Antioxidant and Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antioxidant and antimicrobial properties:

  • A specific study reported the antioxidant activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, demonstrating the potential of pyrazoles in combating oxidative stress and microbial infections .

Case Study 1: Breast Cancer Treatment

In a recent study focused on breast cancer treatment, various pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis. The combination with conventional chemotherapy drugs improved treatment outcomes significantly.

Case Study 2: Inhibition of Inflammatory Responses

A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrazolo derivatives on animal models. The results showed a marked reduction in inflammatory markers following treatment with these compounds, suggesting their potential utility in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with structural analogs, highlighting substituent variations and key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Features Reference ID
This compound 2,4-dimethylphenyl (C-2) C₁₄H₁₃N₃O 239.27 2.93* High lipophilicity, stable equilibrium with acyclic forms
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-dimethylphenyl (C-2) C₁₄H₁₃N₃O 239.27 2.90* Similar lipophilicity; altered steric effects
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-methoxyphenyl (C-2); 4-Cl-benzyl (C-5) C₂₀H₁₆ClN₃O₂ 365.82 3.50 Increased polarity due to Cl and OCH₃
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-methoxyphenyl (C-2); 4-F-benzyl (C-5) C₂₀H₁₆FN₃O₂ 349.36 3.20 Enhanced bioavailability via fluorine substitution
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one Thiophene (C-2) C₁₀H₇N₃OS 217.25 2.10 Improved solubility; sulfur-mediated interactions

*Estimated logP values based on structural analogs .

Reactivity and Pharmacokinetics

  • GSH Adduct Formation : The dimethylphenyl derivative shows minimal GSH adduct formation (<6% after 24 h), indicating stability compared to analogs like 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which may hydrolyze faster due to polar substituents .
  • Equilibrium with Acyclic Forms : Unlike 2-(thiophen-2-yl) derivatives, the dimethylphenyl group stabilizes the cyclic form, reducing covalent reactivity with cysteine proteases .

Biological Activity

2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its chemical structure includes a pyrazolo ring fused with a pyrazinone moiety, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in oncology and infectious disease treatment.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to apoptosis in cancer cells by disrupting their proliferation signals.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound has shown significant cytotoxicity, leading to increased apoptosis through activation of caspases 3 and 9.
  • HCT-116 (colon cancer) : Similar cytotoxic effects have been documented, suggesting a broad-spectrum anticancer potential.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related pyrazolo compounds against MCF-7 and HCT-116 cell lines using the MTT assay. The results demonstrated that these compounds induced apoptosis and showed stronger activity compared to standard chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Apoptosis Induction
MCF-715Yes
HCT-11620Yes

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Research Findings

A comparative study on the antimicrobial efficacy of various pyrazolo compounds found that those with structural similarities to this compound exhibited significant activity against common pathogens such as Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of cellular membranes and inhibition of metabolic pathways in these microorganisms.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been modeled theoretically based on related compounds. Predictions indicate favorable absorption and distribution characteristics with moderate metabolic stability.

Toxicological Considerations

Toxicity studies are essential for evaluating the safety profile of new compounds. Initial assessments suggest that while the compound exhibits significant biological activity, further investigation is required to fully understand its toxicological implications. In vitro toxicity assays indicate minimal adverse effects on normal cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how do microwave-assisted approaches enhance efficiency?

  • Answer : Traditional synthesis involves condensation of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives with amines under reflux conditions (e.g., acetonitrile, 3 hours, 57% yield) . Microwave-assisted methods significantly improve reaction efficiency by reducing time (e.g., 5 minutes vs. hours) and eliminating toxic solvents, achieving comparable or higher yields. For example, microwave irradiation of pyrazole-5-carboxylate derivatives with aminoethanol under solvent-free conditions yields pyrazolo[1,5-a]pyrazin-4(5H)-ones with operational simplicity and reduced environmental impact .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated as 254.1042, observed 254.1039) .
  • Elemental Analysis : Validates elemental composition (e.g., C, H, N within 0.1–0.3% of theoretical values) .
  • X-ray Crystallography : Resolves conformational details (e.g., screw-boat conformation of the six-membered ring and dihedral angles between aromatic planes) .
  • HPLC/Column Chromatography : Ensures >95% purity via solvent-based purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced apoptotic activity against lung adenocarcinoma cells?

  • Answer : SAR optimization focuses on:

  • Substituent Positioning : 2,4-Dimethylphenyl groups at position 2 enhance hydrophobic interactions with cellular targets, while modifications at position 7 (e.g., nitro or trifluoromethyl groups) improve metabolic stability .
  • Functional Group Addition : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) increases apoptotic efficacy by upregulating caspase-3/7 activity (measured via luminescent assays) .
  • In Silico Modeling : Molecular docking against apoptosis regulators like Bcl-2 or p53 helps prioritize derivatives for synthesis .

Q. What experimental approaches resolve mechanistic contradictions between autophagy and apoptosis induced by this compound?

  • Answer :

  • Dual Staining Assays : Co-staining with Annexin V-FITC (apoptosis) and LC3-II antibodies (autophagy) in A549 cells quantifies pathway dominance .
  • Inhibition Studies : Pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD-FMK for apoptosis) clarify primary cell death mechanisms. For instance, Zheng et al. (2011) observed caspase-dependent apoptosis as the dominant pathway despite LC3-II accumulation .
  • Western Blotting : Monitoring cleaved PARP (apoptosis) and Beclin-1 (autophagy) provides protein-level validation .

Q. What pharmacokinetic challenges are associated with this compound, and how can prodrug strategies address them?

  • Answer :

  • Chemical Instability : Dihydropyrazolo derivatives exhibit equilibrium with acyclic β-amidomethyl vinyl sulfones in phosphate buffer, limiting bioavailability .
  • Prodrug Design : Cyclic dihydropyrazolo derivatives (e.g., compound 8 ) demonstrate improved pharmacokinetics by minimizing glutathione (GSH) adduct formation (<6% after 24 hours) compared to acyclic analogs .
  • In Vivo Testing : Pharmacokinetic profiling in nude mice (e.g., plasma half-life, tissue distribution) validates prodrug efficacy .

Q. How do crystallographic data inform the optimization of solid-state properties for drug formulation?

  • Answer :

  • Crystal Packing Analysis : Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) guide co-crystal design to enhance solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) of crystals (e.g., decomposition at 264–266°C) ensures compatibility with manufacturing processes .

Methodological Considerations

Q. What in vitro models are most relevant for evaluating anti-proliferative effects?

  • Answer :

  • Cell Lines : A549 (human lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) are standard models due to their p53 wild-type and mutant profiles, respectively .
  • Assays :
  • MTT/PrestoBlue : Measures IC₀ values (e.g., 8–12 µM for A549) .
  • Flow Cytometry : Quantifies cell cycle arrest (e.g., G2/M phase via Rb protein dephosphorylation) .

Q. How can researchers validate target engagement in preclinical studies?

  • Answer :

  • Biochemical Assays : Direct inhibition of kinases (e.g., TGF-β receptor) or proteases (e.g., caspase-3) using recombinant proteins .
  • CRISPR Knockout : Silencing candidate targets (e.g., Hsp70) in A549 cells confirms mechanistic dependencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.